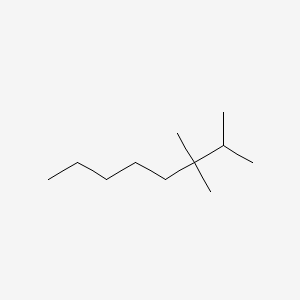

2,3,3-Trimethyloctane

Description

BenchChem offers high-quality 2,3,3-Trimethyloctane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,3-Trimethyloctane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

62016-30-2 |

|---|---|

Molecular Formula |

C11H24 |

Molecular Weight |

156.31 g/mol |

IUPAC Name |

2,3,3-trimethyloctane |

InChI |

InChI=1S/C11H24/c1-6-7-8-9-11(4,5)10(2)3/h10H,6-9H2,1-5H3 |

InChI Key |

KFYWDCDWVPXXCA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(C)(C)C(C)C |

Origin of Product |

United States |

An In-depth Technical Guide to the Physicochemical Properties of 2,3,3-Trimethyloctane

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2,3,3-trimethyloctane, a branched alkane of interest in various chemical and pharmaceutical applications. As a saturated hydrocarbon, its properties are dictated by its molecular structure, characterized by a high degree of branching. This document details the theoretical and practical aspects of its key physicochemical parameters, including molecular structure, boiling point, density, refractive index, and solubility. Furthermore, it offers detailed, field-proven experimental protocols for the determination of these properties, emphasizing the causality behind methodological choices and ensuring self-validating systems. Spectroscopic analysis, a cornerstone of structural elucidation, is also covered with a focus on Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy. This guide is intended to be a valuable resource for researchers and professionals requiring a deep understanding of this compound's behavior and analytical characterization.

Introduction: The Significance of Branched Alkanes

Branched alkanes, such as 2,3,3-trimethyloctane, are fundamental structures in organic chemistry.[1] Their unique physical properties, stemming from their isomeric structures, make them crucial components in fuels, lubricants, and as building blocks in chemical synthesis. In the pharmaceutical industry, understanding the physicochemical properties of such non-polar moieties is critical for drug design and development, particularly in predicting a molecule's behavior in biological systems. The high degree of branching in 2,3,3-trimethyloctane influences its intermolecular forces, leading to distinct properties compared to its straight-chain and less-branched isomers.

Molecular and Physicochemical Profile

A foundational understanding of 2,3,3-trimethyloctane begins with its molecular identity and key physical constants. These values are the bedrock for both theoretical predictions and practical applications.

Molecular Identity

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of 2,3,3-trimethyloctane. It is important to note that while some values are computationally predicted, they provide a reliable estimation in the absence of extensive experimental data.

| Property | Value | Source |

| Molecular Weight | 156.31 g/mol | PubChem[2] |

| Boiling Point (Predicted) | ~175-185 °C | Inferred from isomeric data |

| Density (Predicted) | ~0.75 g/cm³ | Inferred from isomeric data |

| Refractive Index (Predicted) | ~1.42 | Inferred from isomeric data |

| Solubility in Water | Insoluble | General alkane properties[4][5] |

| Solubility in Organic Solvents | Soluble | General alkane properties[4] |

| XLogP3-AA (Lipophilicity) | 5.4 | PubChem[2] |

Experimental Determination of Physicochemical Properties

The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of 2,3,3-trimethyloctane. The rationale behind each step is explained to provide a deeper understanding of the experimental design.

Boiling Point Determination: The Thiele Tube Method

The boiling point is a critical indicator of a liquid's volatility and is highly sensitive to molecular structure and intermolecular forces. For a small sample size, the Thiele tube method is a reliable and efficient technique.[6]

The Thiele tube is designed to allow for uniform heating of the sample and the thermometer via convection currents in the heating oil, ensuring an accurate boiling point reading.[7] The inverted capillary tube traps the vapor of the substance, and the boiling point is observed as the temperature at which the external atmospheric pressure equals the vapor pressure of the liquid.[8]

-

Sample Preparation: Place approximately 0.5 mL of 2,3,3-trimethyloctane into a small test tube.

-

Capillary Tube Insertion: Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Heating: Immerse the assembly in a Thiele tube containing mineral oil, ensuring the sample is below the oil level.

-

Observation: Gently heat the side arm of the Thiele tube. A stream of bubbles will emerge from the capillary tube as the air expands and is replaced by the vapor of the sample.

-

Boiling Point Reading: Once a steady stream of bubbles is observed, remove the heat. The boiling point is the temperature at which the liquid just begins to enter the capillary tube upon cooling.[6]

Caption: Workflow for boiling point determination using the Thiele tube method.

Density Measurement: The Pycnometer Method

Density is a fundamental property that relates a substance's mass to its volume. The use of a pycnometer provides a highly accurate method for determining the density of liquids.

A pycnometer is a flask with a specific, accurately known volume. By weighing the pycnometer empty, filled with a reference substance (like deionized water), and then filled with the sample, the density of the sample can be calculated with high precision. This method is self-validating as the calibration with a known standard (water) ensures the accuracy of the volume measurement.

-

Pycnometer Preparation: Thoroughly clean and dry a pycnometer and weigh it accurately on an analytical balance.

-

Calibration with Water: Fill the pycnometer with deionized water of a known temperature and weigh it again. Calculate the exact volume of the pycnometer using the known density of water at that temperature.

-

Sample Measurement: Empty and dry the pycnometer, then fill it with 2,3,3-trimethyloctane at the same temperature and weigh it.

-

Calculation: Calculate the density of 2,3,3-trimethyloctane by dividing the mass of the sample by the calibrated volume of the pycnometer.

Refractive Index Measurement: Using a Refractometer

The refractive index is a measure of how much light bends as it passes through a substance and is a characteristic property of a pure compound.[9]

A refractometer measures the critical angle at which light is no longer transmitted through the sample but is instead totally internally reflected. This angle is directly related to the refractive index. The instrument is calibrated using a standard of known refractive index, making the measurement self-validating.

-

Calibration: Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).

-

Sample Application: Place a few drops of 2,3,3-trimethyloctane onto the prism of the refractometer.

-

Measurement: Close the prism and allow the temperature to stabilize. Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: Read the refractive index from the scale. Record the temperature at which the measurement was taken.[10]

Solubility Assessment

The solubility of a compound provides insight into its polarity and potential interactions with various solvents.

The principle of "like dissolves like" governs solubility.[5] Alkanes, being nonpolar, are expected to be insoluble in polar solvents like water but soluble in nonpolar organic solvents.[4][11] This is due to the fact that the weak van der Waals forces between alkane molecules are easily overcome by similar forces in a nonpolar solvent, but not by the strong hydrogen bonds in water.

-

Water Solubility: Add approximately 1 mL of 2,3,3-trimethyloctane to a test tube containing 1 mL of deionized water. Vortex the mixture and observe for the formation of two distinct layers, indicating insolubility.

-

Organic Solvent Solubility: Repeat the above step with a nonpolar organic solvent (e.g., hexane or toluene) and a polar organic solvent (e.g., ethanol). Observe for the formation of a single, homogeneous phase, indicating solubility.

Spectroscopic and Chromatographic Analysis

Spectroscopic and chromatographic techniques are indispensable for the structural confirmation and purity assessment of organic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds.[1]

Gas chromatography separates compounds based on their volatility and interaction with the stationary phase of the column. Mass spectrometry then fragments the eluted compounds into characteristic patterns, allowing for definitive identification. For branched alkanes, fragmentation typically occurs at the branch points, leading to the formation of stable carbocations, which produce a unique mass spectrum.[12][13]

-

Sample Preparation: Prepare a dilute solution of 2,3,3-trimethyloctane in a volatile solvent like hexane.

-

GC Separation: Inject the sample into a GC equipped with a nonpolar capillary column. The temperature program should be optimized to ensure good separation from any impurities.

-

MS Analysis: The eluent from the GC is directed into the mass spectrometer. Electron ionization (EI) is typically used to generate fragment ions.

-

Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peak (if present) and the characteristic fragmentation pattern. The base peak will likely correspond to the most stable carbocation formed by cleavage at the tertiary carbon.

Caption: General workflow for the GC-MS analysis of 2,3,3-trimethyloctane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of 2,3,3-trimethyloctane will show signals in the upfield region (typically 0.7-1.5 ppm) characteristic of aliphatic protons.[14] The integration of the signals will correspond to the number of protons in each unique chemical environment. The splitting patterns (multiplicity) will provide information about the number of adjacent protons.

The carbon NMR spectrum will show distinct signals for each chemically unique carbon atom. The chemical shifts will be in the typical aliphatic range (10-60 ppm). Quaternary carbons, like the C3 in 2,3,3-trimethyloctane, will typically have a weaker signal.[15]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the types of bonds present in a molecule.

For an alkane like 2,3,3-trimethyloctane, the IR spectrum is expected to be relatively simple.[16] The primary absorptions will be due to C-H stretching and bending vibrations. The absence of significant peaks in other regions of the spectrum can confirm the absence of functional groups.

-

C-H stretching: Strong absorptions in the 2850-3000 cm⁻¹ region.[16]

-

C-H bending: Absorptions around 1465 cm⁻¹ (methylene scissoring) and 1375 cm⁻¹ (methyl bending).[17] The presence of a tert-butyl-like group at the C3 position may lead to a characteristic splitting of the methyl bending peak.[17]

Conclusion

The physicochemical properties of 2,3,3-trimethyloctane are a direct consequence of its highly branched molecular structure. This guide has provided a comprehensive framework for understanding, predicting, and experimentally determining these properties. The detailed protocols and the underlying scientific principles offer a robust foundation for researchers and professionals working with this and similar branched alkanes. The application of the described analytical techniques will ensure the accurate characterization and quality control of 2,3,3-trimethyloctane in any research or development setting.

References

-

Whitman College. (n.d.). GCMS Section 6.9.2 - Fragmentation of Branched Alkanes. Retrieved from [Link]

-

ResearchGate. (2018). Identification of methyl branched alkanes using GC-MS ion trap?. Retrieved from [Link]

-

YouTube. (2025). How To Calculate Refractive Index In Organic Chemistry?. Retrieved from [Link]

-

ACS Publications. (n.d.). Vibrational Absorption Intensities in Chemical Analysis. 9. The Near-Infrared Spectra of Methyl Branched Alkanes. The Journal of Physical Chemistry A. Retrieved from [Link]

-

YouTube. (2015). Solubility of alkanes, alkenes and alcohols. Retrieved from [Link]

-

PubMed Central. (2012). Measurement of Organic Chemical Refractive Indexes Using an Optical Time-Domain Reflectometer. Retrieved from [Link]

-

Frontiers. (2022). Distribution Characteristics of Long-Chain Branched Alkanes With Quaternary Carbon Atoms in the Carboniferous Shales of the Wuwei Basin, China. Retrieved from [Link]

-

ASTM International. (2022). D1657 Standard Test Method for Density or Relative Density of Light Hydrocarbons by Pressure Hydrometer. Retrieved from [Link]

-

Studylib. (n.d.). Boiling Point Determination Lab Manual. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 537321, 2,3,3-Trimethyloctane. Retrieved from [Link]

-

Scribd. (n.d.). EXPERIMENT 1 AIM:To find refractive index of the given liquid samples and find Molar refraction and specific refraction. Retrieved from [Link]

- Unknown Source. (2023). Solubility of Organic Compounds.

-

Unacademy. (n.d.). Solubility of Alkanes. Retrieved from [Link]

- Unknown Source. (n.d.). 2.5 Solubility of Alkanes.

- Unknown Source. (2021). Experimental No. (9)

-

Química Organica.org. (n.d.). IR spectrum: Alkanes. Retrieved from [Link]

- Unknown Source. (n.d.). Refractive Index.

- Unknown Source. (n.d.). INFRARED SPECTROSCOPY (IR).

-

Government of Canada. (2017). Specialized test procedure—Procedure for density determination. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 10: Refractive Index. Retrieved from [Link]

-

Ayalytical. (n.d.). ASTM D5002 Method for Testing the Density of Oils. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

Emerson. (2018). Applying Density Meters in Liquid Hydrocarbon Measurement. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Alkanes. Retrieved from [Link]

- Unknown Source. (n.d.).

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 112465, 2,3,6-Trimethyloctane. Retrieved from [Link]

-

Spectroscopy Online. (2016). The Infrared Spectroscopy of Alkenes. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Alkanes. Retrieved from [Link]

-

Weebly. (n.d.). Determination of Boiling Point (B.P):. Retrieved from [Link]

-

ACS Publications. (n.d.). Carbon-13 Magnetic Resonance of Some Branched Alkanes. Macromolecules. Retrieved from [Link]

- Unknown Source. (2021). EXPERIMENT (2)

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14228739, 2,3,4-Trimethyloctane. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 188432, 2,2,3-Trimethyloctane. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Octane, 2,3,3-trimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Structure Determination of Alkanes Using 13C-NMR and H-NMR. Retrieved from [Link]

-

University of Wisconsin-Platteville. (n.d.). NMR Spectroscopy. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015). 1H (proton) NMR spectra for alkanes. Retrieved from [Link]

- Unknown Source. (n.d.). Experiment 4: Refractive Index.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2,3,3-Trimethyloctane | C11H24 | CID 537321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Octane, 2,3,3-trimethyl- [webbook.nist.gov]

- 4. All about Solubility of Alkanes [unacademy.com]

- 5. oit.edu [oit.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. faculty.weber.edu [faculty.weber.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. GCMS Section 6.9.2 [people.whitman.edu]

- 14. Alkanes | OpenOChem Learn [learn.openochem.org]

- 15. askthenerd.com [askthenerd.com]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. IR spectrum: Alkanes [quimicaorganica.org]

An In-depth Technical Guide to 2,3,3-Trimethyloctane (CAS Number: 62016-30-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,3,3-trimethyloctane (CAS: 62016-30-2), a saturated acyclic hydrocarbon. As a member of the undecane isomer family, its molecular structure influences its physicochemical characteristics, which are critical for its potential applications. This document collates available data on its identity, computed and experimental properties, spectroscopic profile, and safety information. Due to the limited specific data for this isomer, this guide also incorporates a comparative analysis with other C11 alkanes and discusses general principles of branched alkane synthesis, reactivity, and toxicology to provide a broader context for researchers.

Introduction

2,3,3-Trimethyloctane is a branched-chain alkane with the molecular formula C₁₁H₂₄.[1][2][3] Alkanes, as a class of compounds, are generally characterized by their low reactivity due to the strength of their C-C and C-H bonds.[4] However, the specific arrangement of atoms in isomers like 2,3,3-trimethyloctane can lead to unique physical properties that may be of interest in various applications, including as solvents or in the formulation of complex hydrocarbon mixtures.[3] This guide aims to be a central repository of technical information on 2,3,3-trimethyloctane for professionals in research and development.

Molecular Identity and Structure

The unambiguous identification of a chemical entity is paramount in scientific research. The following identifiers and structural representations are established for 2,3,3-trimethyloctane:

-

IUPAC Name: 2,3,3-trimethyloctane[2]

-

CAS Number: 62016-30-2[2]

-

Canonical SMILES: CCCCCC(C)(C)C(C)C[2]

-

InChI: InChI=1S/C11H24/c1-6-7-8-9-11(4,5)10(2)3/h10H,6-9H2,1-5H3[2]

-

InChIKey: KFYWDCDWVPXXCA-UHFFFAOYSA-N[2]

Caption: 2D structure of 2,3,3-trimethyloctane.

Physicochemical Properties

The physicochemical properties of 2,3,3-trimethyloctane are influenced by its branched structure, which affects its intermolecular forces. While experimental data for this specific isomer is scarce, a combination of computed values and data from related compounds can provide valuable insights.

Computed Properties

Computational models provide estimates of various physicochemical parameters.

| Property | Value | Source |

| XLogP3 | 5.4 | PubChem[2] |

| Hydrogen Bond Donor Count | 0 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 0 | PubChem[2] |

| Rotatable Bond Count | 5 | PubChem[2] |

Experimental Properties (and Comparison with Related Isomers)

To provide context, the following table compares the known properties of the linear isomer, n-undecane, and another branched isomer, 2-methyldecane. Generally, increased branching in alkanes leads to a decrease in boiling point due to reduced surface area and weaker van der Waals forces.[3]

| Isomer Name | CAS Number | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |

| n-Undecane | 1120-21-4 | 196 | -26 | 0.740 |

| 2-Methyldecane | 6975-98-0 | 189.3 | - | 0.737 |

| 2,3,3-Trimethyloctane | 62016-30-2 | Not Available | Not Available | Not Available |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and identification of organic compounds.

Mass Spectrometry

The NIST WebBook indicates the availability of a mass spectrum for 2,3,3-trimethyloctane.[5] In general, the mass spectra of alkanes are characterized by fragmentation patterns involving the loss of alkyl radicals.[6] The most stable carbocation fragments will typically produce the most intense peaks. For branched alkanes, fragmentation is favored at the branching points.[7]

NMR Spectroscopy

PubChem lists the availability of a ¹³C NMR spectrum for 2,3,3-trimethyloctane.[2] The chemical shifts in a ¹³C NMR spectrum provide information about the different carbon environments within the molecule.[8][9]

Infrared (IR) Spectroscopy

A vapor-phase IR spectrum for 2,3,3-trimethyloctane is also noted in the PubChem database.[2] The IR spectrum of an alkane is typically characterized by C-H stretching and bending vibrations.[10]

Synthesis and Reactivity

Synthesis of Branched Alkanes

Specific laboratory-scale synthesis methods for 2,3,3-trimethyloctane are not detailed in readily available literature. However, general methods for the synthesis of highly branched alkanes are well-established and can be adapted. These methods often involve:

-

Alkylation: The reaction of an isoalkane with an alkene in the presence of a strong acid catalyst.

-

Isomerization: The rearrangement of linear or less-branched alkanes using catalysts.

-

Grignard Reactions: The reaction of a Grignard reagent with a suitable ketone followed by dehydration and hydrogenation.

Caption: Generalized workflow for branched alkane synthesis.

Reactivity of 2,3,3-Trimethyloctane

Alkanes are generally unreactive due to the high bond energies of C-C and C-H bonds and their nonpolar nature.[11][4] Reactions typically require harsh conditions such as high temperatures or the presence of strong oxidizing agents or UV light for free-radical halogenation.[11] The highly branched structure of 2,3,3-trimethyloctane may introduce steric hindrance, which can influence the rate and regioselectivity of certain reactions.[12][13]

Applications in Research and Drug Development

While there are no specific, documented applications of 2,3,3-trimethyloctane in drug development, branched alkanes can be utilized in the pharmaceutical industry in several ways:

-

Inert Solvents: Their low reactivity makes them suitable as non-polar solvents for various chemical reactions and extractions.[14]

-

Excipients in Formulations: Due to their lipophilicity, they can be used in the formulation of drug delivery systems for poorly water-soluble active pharmaceutical ingredients.[15][16]

-

Components of Lubricants and Greases: In laboratory and manufacturing equipment.

Safety and Toxicology

Specific toxicological data for 2,3,3-trimethyloctane is limited. Information is often derived from studies on mixtures of C11-C14 isoalkanes.

-

Acute Toxicity: Generally considered to have low acute toxicity via oral, dermal, and inhalation routes.

-

Aspiration Hazard: Like many low-viscosity hydrocarbons, it may be fatal if swallowed and enters the airways.

-

Skin Irritation: Prolonged or repeated exposure may cause skin dryness or cracking.

-

Genotoxicity and Carcinogenicity: No data is available for 2,3,3-trimethyloctane, but related hydrocarbon mixtures are not typically classified as genotoxic or carcinogenic.

It is important to note that the toxicological profile can vary between isomers.[17][18]

Conclusion

2,3,3-Trimethyloctane is a branched alkane for which detailed experimental data is not widely available in public-domain literature. This guide has synthesized the available information on its molecular identity, computed properties, and the existence of spectroscopic data. By drawing on the known properties and reactivity of related alkanes, a broader understanding of its chemical nature can be inferred. For researchers and professionals in drug development, 2,3,3-trimethyloctane and similar branched alkanes may serve as useful non-polar, inert solvents or excipients, though a thorough toxicological evaluation would be necessary for any specific application.

References

- An In-depth Technical Guide to the Isomers of Undecane (C11H24) and Their Properties. (n.d.). BenchChem. Retrieved January 8, 2026.

- Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applic

-

2,3,3-Trimethyloctane. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

- Undecane. (n.d.). PubChem. Retrieved January 8, 2026.

- Undecane. (n.d.). HPC Standards. Retrieved January 8, 2026.

- Mass Spectrometry - Fragmentation P

- Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. (2013). YouTube.

- Reactivity of Alkanes. (2023). Chemistry LibreTexts.

- Octane, 2,3,7-trimethyl-. (n.d.). PubChem. Retrieved January 8, 2026.

- Differential Toxicity and Environmental Fates of Hexachlorocyclohexane Isomers. (n.d.).

- Reactivity of Alkanes. (2016). Chemistry Stack Exchange.

- NCERT Solutions for Class 12 Chemistry Chapter 10 – Free PDF Download. (n.d.).

- NMR Chemical Shifts. (n.d.).

- 2,4,6-Trimethyloctane. (n.d.). PubChem. Retrieved January 8, 2026.

- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.).

- 2,3,4-Trimethyloctane. (n.d.). PubChem. Retrieved January 8, 2026.

- 2,2,3-Trimethyloctane. (n.d.). PubChem. Retrieved January 8, 2026.

- 2,3,6-Trimethyloctane. (n.d.). PubChem. Retrieved January 8, 2026.

- C7H16 mass spectrum of 2,2,3-trimethylbutane fragmentation pattern of m/z m/e ions for... (n.d.). Doc Brown's Chemistry.

- (PDF) Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications. (2023).

- mass spectra - fragmentation p

- pharmaceutical application of alkanesdocx. (n.d.). Slideshare.

- Toxicological Profile for Hexachlorocyclohexane (HCH). (n.d.). Agency for Toxic Substances and Disease Registry.

- 13 C NMR Chemical Shifts. (n.d.).

- Chemical Reactivity of Alkanes (Cambridge (CIE) AS Chemistry): Revision Note. (2025).

- Alternatives for Conventional Alkane Solvents. (2016). PubMed.

- C7H16 infrared spectrum of 2,2,3-trimethylbutane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of 2,2,3-trimethylbutane image diagram doc brown's advanced organic chemistry revision notes. (n.d.).

- NMR Chemical Shifts. (n.d.).

- 4 - Organic Syntheses Procedure. (n.d.).

- Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts.

- Octane, 2,3,3-trimethyl-. (n.d.). NIST WebBook. Retrieved January 8, 2026.

- IR Chart. (n.d.).

- Alkanes Pharmaceutical Organic Chemistry | PDF. (n.d.). Scribd.

- Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. (2023). YouTube.

Sources

- 1. Undecane | C11H24 | CID 14257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,3,3-Trimethyloctane | C11H24 | CID 537321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. savemyexams.com [savemyexams.com]

- 5. Octane, 2,3,3-trimethyl- [webbook.nist.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. C7H16 infrared spectrum of 2,2,3-trimethylbutane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of 2,2,3-trimethylbutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. byjus.com [byjus.com]

- 14. Alternatives for Conventional Alkane Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. lib3.dss.go.th [lib3.dss.go.th]

- 18. atsdr.cdc.gov [atsdr.cdc.gov]

An In-Depth Technical Guide on the Molecular Structure of 2,3,3-Trimethyloctane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the molecular structure of 2,3,3-trimethyloctane, a branched-chain alkane with the chemical formula C₁₁H₂₄. We will delve into its structural elucidation through systematic nomenclature, stereochemistry, and conformational analysis. This document will further explore the spectroscopic signatures that define its structure, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Finally, we will present its key physicochemical properties and discuss its synthesis and potential applications, offering a holistic view for researchers in organic chemistry and drug development.

Core Molecular Structure and Nomenclature

2,3,3-trimethyloctane is a saturated hydrocarbon, meaning it consists exclusively of carbon and hydrogen atoms connected by single bonds. Its systematic IUPAC (International Union of Pure and Applied Chemistry) name precisely describes its structure.[1]

-

Parent Chain: The longest continuous chain of carbon atoms is eight, designating it as an octane .

-

Substituents: There are three methyl (-CH₃) groups attached to the octane backbone.

-

Locants: The carbon atoms of the main chain are numbered to give the substituents the lowest possible numbering. In this case, one methyl group is on the second carbon, and two are on the third carbon, hence 2,3,3-trimethyl .

Therefore, the full IUPAC name is 2,3,3-trimethyloctane .[1] Its chemical formula is C₁₁H₂₄ , and it has a molecular weight of approximately 156.31 g/mol .[1][2]

Structural Representations:

-

Condensed Formula: CH₃CH(CH₃)C(CH₃)₂CH₂CH₂CH₂CH₂CH₃

-

Skeletal (Line-Angle) Structure: This representation is commonly used for clarity and simplicity.

Caption: Skeletal structure of 2,3,3-trimethyloctane.

Stereochemistry and Conformational Analysis

A critical aspect of the molecular structure of 2,3,3-trimethyloctane is its chirality.

Chirality:

The carbon atom at the second position (C2) is a stereocenter. It is bonded to four different groups:

-

A hydrogen atom (H)

-

A methyl group (-CH₃)

-

A carbon atom (C3) bearing two methyl groups and the rest of the alkyl chain.

-

The terminal methyl group (C1).

Due to this chiral center, 2,3,3-trimethyloctane exists as a pair of enantiomers:

-

(R)-2,3,3-trimethyloctane

-

(S)-2,3,3-trimethyloctane

These enantiomers are non-superimposable mirror images and will rotate plane-polarized light in opposite directions. A 1:1 mixture of the two, known as a racemic mixture, is optically inactive. The specific stereoisomer can have significant implications in biological systems and asymmetric synthesis.

Conformational Analysis:

Like all alkanes, 2,3,3-trimethyloctane exhibits conformational isomerism due to the free rotation around its carbon-carbon single bonds. The molecule will predominantly exist in conformations that minimize steric strain. The most stable conformation will be a staggered arrangement that maximizes the distance between the bulky substituent groups. The presence of the quaternary carbon at the C3 position introduces significant steric hindrance, influencing the preferred rotational conformations around the C2-C3 and C3-C4 bonds.

Spectroscopic Characterization

The structure of 2,3,3-trimethyloctane can be unequivocally confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be complex due to the presence of multiple, chemically non-equivalent protons. Key expected signals would include:

-

Overlapping signals for the terminal methyl groups of the octane chain and the substituent methyl groups.

-

A distinct signal for the single proton on the chiral center (C2).

-

Complex multiplets for the methylene (-CH₂-) protons along the octane chain.

-

-

¹³C NMR: The carbon NMR spectrum provides a clearer picture of the carbon skeleton. We would expect to see distinct signals for each of the eleven carbon atoms, though some may overlap depending on the solvent and magnetic field strength. The quaternary carbon at C3 would have a characteristic chemical shift.

Mass Spectrometry (MS):

Electron ionization mass spectrometry of 2,3,3-trimethyloctane would result in a molecular ion peak (M⁺) corresponding to its molecular weight (m/z = 156).[2] The fragmentation pattern would be characteristic of a branched alkane, with prominent peaks resulting from the cleavage of C-C bonds, particularly at the highly substituted C3 position, leading to the formation of stable carbocations.

Physicochemical Properties

The branched nature of 2,3,3-trimethyloctane significantly influences its physical properties compared to its straight-chain isomer, n-undecane.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₄ | [1] |

| Molecular Weight | 156.31 g/mol | [1], [2] |

| CAS Number | 62016-30-2 | [1], [2] |

| Boiling Point | Estimated to be lower than n-undecane due to branching. | General chemical principles |

| Melting Point | Expected to be higher than n-undecane due to more compact structure. | General chemical principles |

| Density | Lower than water. | General properties of alkanes |

| Solubility | Insoluble in water, soluble in nonpolar organic solvents. | "Like dissolves like" principle |

The branching in 2,3,3-trimethyloctane reduces the surface area available for intermolecular van der Waals forces, leading to a lower boiling point than n-undecane. Conversely, the more compact, globular structure allows for more efficient packing in the solid state, generally resulting in a higher melting point.

Synthesis and Applications

Synthesis:

Branched alkanes like 2,3,3-trimethyloctane can be synthesized through various organic reactions, including:

-

Grignard Reactions: A Grignard reagent could be reacted with a suitable ketone or epoxide, followed by reduction, to construct the carbon skeleton.

-

Alkylation of Alkenes: Friedel-Crafts alkylation or other acid-catalyzed additions to alkenes can be employed.

-

Catalytic Reforming: In industrial settings, branched alkanes are often produced through the catalytic reforming of straight-chain hydrocarbons found in petroleum.

Experimental Protocol: A General Approach to Grignard Synthesis

-

Preparation of the Grignard Reagent: React an appropriate alkyl halide (e.g., a pentyl halide) with magnesium turnings in anhydrous ether.

-

Reaction with a Ketone: Add a suitable ketone (e.g., 3,3-dimethyl-2-butanone) dropwise to the Grignard reagent at a controlled temperature.

-

Hydrolysis: Quench the reaction with an aqueous acid solution (e.g., dilute HCl or NH₄Cl) to protonate the alkoxide and form the tertiary alcohol.

-

Reduction: The resulting tertiary alcohol can be dehydrated to an alkene and then hydrogenated, or directly reduced to the alkane using a method like the Wolff-Kishner or Clemmensen reduction.

-

Purification: The final product would be purified by distillation or chromatography.

Caption: Generalized Grignard synthesis workflow.

Applications:

While 2,3,3-trimethyloctane itself may not have widespread specific applications, branched alkanes in this molecular weight range are components of:

-

Fuels: They are found in gasoline and jet fuel, where their branching contributes to higher octane ratings and improved combustion properties.

-

Lubricants: Their thermal stability and viscosity characteristics make them suitable for use in lubricating oils.

-

Solvents: Due to their nonpolar nature, they can be used as solvents in various chemical processes.

Conclusion

The molecular structure of 2,3,3-trimethyloctane is a prime example of a branched-chain alkane with notable structural features, including a chiral center that gives rise to stereoisomerism. Its structure is well-defined by IUPAC nomenclature and can be confirmed through modern spectroscopic methods. The specific arrangement of its atoms dictates its physicochemical properties, which in turn informs its potential applications in fuels, lubricants, and as a chemical solvent. A thorough understanding of its structure is foundational for its synthesis and for predicting its behavior in chemical and biological systems.

References

-

PubChem. (n.d.). 2,3,3-Trimethyloctane. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Octane, 2,3,3-trimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

A Technical Guide to the Synthesis of Highly Branched Alkanes: The Case of 2,3,3-Trimethyloctane

Abstract

Highly branched alkanes are indispensable components in numerous applications, ranging from high-octane fuels to specialized lubricants and inert solvents within the pharmaceutical industry.[1] Their distinct physical and chemical properties, such as low freezing points and high stability, are a direct consequence of their molecular architecture.[1] This technical guide provides a comprehensive exploration of the principal synthetic pathways for constructing complex, sterically hindered alkanes, with a specific focus on the synthesis of 2,3,3-trimethyloctane. We will delve into both classical and modern methodologies, critically evaluating their mechanisms, scope, and limitations. This document is intended for researchers, chemists, and professionals in drug development who require a deep, practical understanding of synthesizing these challenging molecular frameworks.

Introduction: The Significance of Molecular Branching

The seemingly subtle variation in the arrangement of carbon atoms within an alkane scaffold has profound implications for its macroscopic properties. In the realm of internal combustion engines, for instance, the degree of branching directly correlates with the research octane number (RON), a measure of a fuel's resistance to knocking.[2][3] Highly branched isomers, such as isooctane (2,2,4-trimethylpentane), are the gold standard for high-performance gasoline due to their superior combustion characteristics.[1] Beyond the fuel industry, the intricate three-dimensional structures of branched alkanes render them ideal as inert reaction media, specialized lubricants, and calibration standards in analytical chemistry.

The target molecule of this guide, 2,3,3-trimethyloctane, encapsulates the synthetic challenges associated with creating sterically congested carbon centers, particularly a quaternary carbon atom bonded to a tertiary one. Its synthesis demands a nuanced understanding of carbon-carbon bond formation strategies that can overcome steric hindrance and prevent undesired side reactions.

Industrial-Scale Synthesis: A Game of Rearrangement and Addition

The large-scale production of branched alkanes for fuels is dominated by petroleum refining processes like catalytic reforming, isomerization, and alkylation.[1] While not typically used for the synthesis of a single, specific isomer like 2,3,3-trimethyloctane, these methods provide the foundational chemistry for creating branched structures.

-

Catalytic Isomerization: This process converts straight-chain alkanes into their branched isomers, thereby increasing the octane number of gasoline.[4] The reaction is typically catalyzed by solid acid catalysts, such as zeolites, often impregnated with a noble metal like platinum.[5][6] The mechanism involves the formation of a carbocation intermediate on an acid site, which then undergoes skeletal rearrangement to a more stable, branched carbocation.[1][6] This is followed by deprotonation to a branched alkene and subsequent hydrogenation on the metal site.[1]

-

Alkylation: In the context of petroleum refining, alkylation combines light iso-paraffins (e.g., isobutane) with light olefins (e.g., butenes) to produce a mixture of higher molecular weight isoparaffins known as alkylate.[1] This process, catalyzed by strong acids like sulfuric acid or hydrofluoric acid, proceeds through a carbocation chain mechanism.[1]

While efficient for producing a mixture of branched alkanes, these industrial methods lack the precision required for the targeted synthesis of a specific, highly substituted molecule like 2,3,3-trimethyloctane. For such purposes, laboratory-scale organic synthesis offers a more controlled and versatile toolbox.

Targeted Synthesis of 2,3,3-Trimethyloctane: A Comparative Analysis of Key Methodologies

The construction of the 2,3,3-trimethyloctane framework presents a significant synthetic hurdle: the formation of a C-C bond between a sterically hindered tertiary carbon and a quaternary carbon. Let's explore the most viable strategies to achieve this.

Grignard and Organolithium Reagents: The Workhorses of C-C Bond Formation

Grignard reagents (R-MgX) and organolithium reagents (R-Li) are powerful nucleophiles widely used for creating carbon-carbon bonds.[7][8] A plausible retrosynthetic analysis of 2,3,3-trimethyloctane suggests the reaction of a pentyl magnesium halide with 3,3-dimethyl-2-butanone.

Proposed Grignard Synthesis Route:

Caption: Proposed Grignard synthesis of 2,3,3-trimethyloctane.

However, this approach is fraught with challenges. The reaction of a Grignard reagent with a sterically hindered ketone can be sluggish and may lead to side reactions like reduction or enolization.[7] Furthermore, the subsequent reduction of the tertiary alcohol to the desired alkane can be difficult.

A more direct, albeit challenging, route would involve the reaction of an organometallic reagent with a tertiary alkyl halide. However, the direct reaction of a Grignard or organolithium reagent with a tertiary alkyl halide is highly prone to elimination reactions, making it an unsuitable method for synthesizing highly branched alkanes.[9]

The Corey-House Synthesis: A Superior Approach for Hindered Systems

The Corey-House synthesis, which employs a lithium dialkylcuprate (Gilman reagent), is a more effective method for coupling alkyl halides, especially when one of the coupling partners is sterically hindered.[10][11] This reaction is known for its high yields and tolerance of various functional groups.[10] A key advantage over the Wurtz reaction is its ability to synthesize unsymmetrical alkanes with good yields.[11]

Proposed Corey-House Synthesis Route:

A plausible retrosynthetic disconnection for 2,3,3-trimethyloctane using the Corey-House synthesis would involve the reaction of lithium di(tert-pentyl)cuprate with isopropyl bromide or lithium di(isopropyl)cuprate with tert-pentyl bromide.

Caption: Corey-House synthesis of 2,3,3-trimethyloctane.

Experimental Protocol: Corey-House Synthesis of 2,3,3-Trimethyloctane

-

Preparation of tert-Pentyllithium: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (argon or nitrogen), place lithium metal (2 equivalents) in anhydrous diethyl ether. Add tert-pentyl bromide (1 equivalent) dropwise to the stirred suspension. The reaction is exothermic and may require cooling to maintain a gentle reflux. Continue stirring until all the lithium has reacted.

-

Formation of the Gilman Reagent: In a separate flask under an inert atmosphere, suspend copper(I) iodide (0.5 equivalents) in anhydrous diethyl ether and cool to 0 °C. Slowly add the freshly prepared tert-pentyllithium solution (1 equivalent) to the CuI suspension with vigorous stirring. The solution will change color, indicating the formation of the lithium di(tert-pentyl)cuprate.

-

Coupling Reaction: To the freshly prepared Gilman reagent at 0 °C, add isopropyl bromide (1 equivalent) dropwise. Allow the reaction mixture to slowly warm to room temperature and stir for several hours.

-

Workup and Purification: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Separate the ethereal layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation or column chromatography to yield pure 2,3,3-trimethyloctane.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Grignard and organolithium reagents are highly reactive towards protic solvents like water, which would quench the reagent.[12]

-

Inert Atmosphere: These organometallic reagents are also sensitive to oxygen.

-

Choice of Alkyl Halides: The Corey-House reaction works best with primary and secondary alkyl halides as the electrophile to avoid elimination side reactions.[13] The organocuprate itself can be derived from primary, secondary, or tertiary alkyl halides.[13]

Other Synthetic Approaches

-

Wurtz Reaction: This classical method involves the coupling of two alkyl halides in the presence of sodium metal.[14][15] However, it is generally limited to the synthesis of symmetrical alkanes and often suffers from low yields and the formation of side products, especially when attempting to couple tertiary halides.[16][17]

-

Friedel-Crafts Alkylation: While a cornerstone of aromatic chemistry, Friedel-Crafts alkylation is not suitable for the synthesis of alkanes from other alkanes. Its limitations, such as carbocation rearrangements and polyalkylation, make it impractical for the precise construction of a molecule like 2,3,3-trimethyloctane.[18][19][20]

Comparative Data and Yields

The efficiency of different synthetic routes for highly branched alkanes can vary significantly. The following table summarizes expected yields for the synthesis of alkanes with structural similarities to 2,3,3-trimethyloctane based on literature precedents.

| Synthesis Method | Reactants | Product | Expected Yield (%) | Reference |

| Corey-House | Lithium di(tert-butyl)cuprate + Neopentyl bromide | 2,2,4,4-Tetramethylpentane | ~70-80% | [10],[11] |

| Grignard + Reduction | tert-Butylmagnesium chloride + Pinacolone | 2,2,3,4,4-Pentamethylpentan-3-ol | High (alcohol) | [21] |

| 2,2,3,4,4-Pentamethylpentan-3-ol | 2,2,3,4,4-Pentamethylpentane | Low to moderate | N/A | |

| Wurtz Coupling | tert-Butyl chloride + Sodium | 2,2,3,3-Tetramethylbutane | Low, significant side products | [16] |

Conclusion

The synthesis of highly branched alkanes like 2,3,3-trimethyloctane requires a careful selection of synthetic strategy to overcome the challenges of steric hindrance and potential side reactions. While industrial processes like isomerization and alkylation are effective for producing branched alkane mixtures for fuels, targeted laboratory synthesis necessitates more precise methodologies.

The Corey-House synthesis, utilizing a lithium dialkylcuprate, stands out as a superior method for constructing sterically congested C-C bonds with high fidelity and good yields. In contrast, classical methods like the Grignard reaction (followed by reduction) and the Wurtz reaction are often plagued by low yields and competing side reactions when applied to the synthesis of such highly branched structures. A thorough understanding of the mechanisms and limitations of these synthetic tools is paramount for researchers and professionals aiming to construct complex molecular architectures for a wide array of applications.

References

-

Mascal, M., & Dutta, S. (2019). Synthesis of highly-branched alkanes for renewable gasoline. Request PDF. Retrieved from [Link]

- Galadima, A., & Anderson, J. A. (2008). Solid acid catalysts in heterogeneous n-alkanes hydroisomerisation for increasing octane number of gasoline. African Scientist Journal.

-

Collegedunia. (n.d.). Corey House Reaction: Mechanism, Examples and Importance. Retrieved from [Link]

- Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2001). Organic Chemistry. Oxford University Press.

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Corey–House synthesis. Retrieved from [Link]

-

International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Enhancement of Octane Number of Gasoline by Isomerization Process. Retrieved from [Link]

-

Vedantu. (n.d.). Corey House Reaction: Mechanism, Steps & Applications. Retrieved from [Link]

- Lehmler, H. J., Bergosh, R. G., Meier, M. S., & Carlson, R. M. (2002). A novel synthesis of branched high-molecular-weight (C40+) long-chain alkanes. Bioscience, Biotechnology, and Biochemistry, 66(3), 523-531.

-

Taylor & Francis Online. (n.d.). n-Alkane isomerization by catalysis—a method of industrial importance: An overview. Retrieved from [Link]

-

Chemistry LibreTexts. (2015, July 18). 15.12: Limitations of Friedel-Crafts Alkylations. Retrieved from [Link]

-

Patsnap. (2025, June 19). What is isomerization and how does it improve octane number? Retrieved from [Link]

-

NurdRage. (2018, February 17). Using the Grignard Reaction to Make Tertiary alcohols [Video]. YouTube. Retrieved from [Link]

-

Quora. (2016, April 16). What is the exact mechanism of Corey House synthesis of alkanes? Retrieved from [Link]

-

JoVE. (2023, April 30). Acid Halides to Alcohols: Grignard Reaction [Video]. Retrieved from [Link]

-

CUTM Courseware. (n.d.). Review of Limitations of Friedel-Crafts reactions. Retrieved from [Link]

-

BYJU'S. (2020, June 20). Corey House Reaction. Retrieved from [Link]

-

Quora. (2023, November 11). What are the limitations of Fridel-Craft Alkylation? Retrieved from [Link]

-

Chemistry Steps. (2022, January 2). Friedel-Crafts Alkylation with Practice Problems. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]

-

Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. Retrieved from [Link]

-

GeeksforGeeks. (2025, July 23). Wurtz Reaction. Retrieved from [Link]

-

Krishna, R. (2022, December 17). Alkane Isomerization Process [Video]. YouTube. Retrieved from [Link]

-

Brainly.in. (2019, April 22). how are alkanes prepared by wurtz reaction and explain wurtz reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Wurtz reaction. Retrieved from [Link]

-

Quora. (2024, July 22). What is the preparation of alkanes by the Wurtz and Coorey house reaction? Retrieved from [Link]

-

Chem-Station. (2014, August 7). Organocuprates. Retrieved from [Link]

-

BYJU'S. (n.d.). A Grignard reagent is an organomagnesium compound which can be described by the chemical formula 'R-Mg-X' where R refers to an alkyl or aryl group and X refers to a halogen. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. What is isomerization and how does it improve octane number? [eureka.patsnap.com]

- 3. m.youtube.com [m.youtube.com]

- 4. ijarsct.co.in [ijarsct.co.in]

- 5. publications.africanscientistjournal.org [publications.africanscientistjournal.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Grignard Reaction [organic-chemistry.org]

- 8. byjus.com [byjus.com]

- 9. Corey–House synthesis - Wikipedia [en.wikipedia.org]

- 10. collegedunia.com [collegedunia.com]

- 11. Corey House Reaction: Mechanism, Steps & Applications [vedantu.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. byjus.com [byjus.com]

- 14. Wurtz Reaction - GeeksforGeeks [geeksforgeeks.org]

- 15. brainly.in [brainly.in]

- 16. Wurtz reaction - Wikipedia [en.wikipedia.org]

- 17. quora.com [quora.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 20. quora.com [quora.com]

- 21. youtube.com [youtube.com]

The Elusive Isomer: A Technical Guide to the Natural Occurrence of 2,3,3-Trimethyloctane in Petroleum

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on Scarcity and Scientific Inquiry

The vast and complex molecular universe of petroleum is a testament to the intricate geological and biological history of our planet. Within this matrix, the identification and characterization of specific hydrocarbon isomers offer invaluable clues into the origin, thermal history, and quality of crude oil. This guide focuses on one such molecule: 2,3,3-trimethyloctane, a C11 branched alkane. It is imperative to state from the outset that while the principles of petroleum geochemistry suggest the potential for its presence, documented evidence of the natural occurrence of 2,3,3-trimethyloctane in petroleum is notably scarce in widely available scientific literature. One study has identified "2,3,3-trimethyl octane" in the chemical constituents of bitumen exudate from Ondo State.[1] This guide, therefore, ventures into a less-explored corner of petroleum geochemistry, synthesizing established principles of branched alkane formation and analytical detection to provide a robust framework for its potential identification and significance. We proceed with the understanding that this document serves not only as a summary of current knowledge but also as a call for further research into this elusive isomer.

Geochemical Genesis: Plausible Pathways to 2,3,3-Trimethyloctane

While a direct, confirmed biosynthetic precursor for 2,3,3-trimethyloctane has not been identified, its formation in petroleum can be logically inferred through several well-established geochemical processes that transform organic matter into the complex mixture we know as crude oil. Crude oil is a complex mixture of organic compounds, including n-alkanes, steranes, terpanes, and isoprenoids.[2] These processes primarily involve the thermal and catalytic alteration of larger organic molecules derived from ancient biomass.

The Isoprenoid Connection: A Possible, yet Indirect, Link

Isoprenoids, molecules built from isoprene units, are among the most important biomarkers in petroleum geochemistry, providing insights into the source organisms and depositional environment.[2][3] While 2,3,3-trimethyloctane is not a regular isoprenoid, its branched structure is reminiscent of the building blocks of these crucial biomarkers. The predominant n-alkanes and acyclic isoprenoids in crude oil typically range from C11 to C35.[4]

It is plausible that 2,3,3-trimethyloctane could be a product of the complex cracking and rearrangement of larger, more complex isoprenoid structures during catagenesis (the thermal breakdown of kerogen). The carbon skeleton of 2,3,3-trimethyloctane (an 11-carbon chain with methyl branches at positions 2, 3, and 3) does not follow the regular head-to-tail linkage of isoprene units, suggesting it is likely a product of significant molecular rearrangement.

Catalytic Cracking and Isomerization: The Dominant Formation Mechanisms

The most probable pathways for the formation of 2,3,3-trimethyloctane in petroleum are through catalytic cracking and isomerization of larger n-alkanes and other hydrocarbons within the source rock and reservoir.

-

Catalytic Cracking: This process breaks down large hydrocarbon molecules into smaller, more valuable ones. Modern refining uses zeolite catalysts for this purpose, which are complex aluminosilicates.[5] Natural clays and other minerals within the subsurface can act as catalysts during the maturation of petroleum, promoting the cleavage of carbon-carbon bonds. This process generates a wide array of smaller alkanes and alkenes, with the subsequent stabilization of carbocation intermediates leading to the formation of various branched isomers.

-

Isomerization: This process rearranges the atoms within a molecule to form a different isomer. Straight-chain alkanes can be converted to branched-chain alkanes, which are more desirable in gasoline due to their higher octane ratings. This process is also facilitated by acidic clay minerals in the subsurface. A straight-chain C11 alkane (undecane) could, under the right temperature, pressure, and catalytic conditions, undergo a series of carbocation rearrangements to form the more stable tertiary carbocation intermediates that would lead to the formation of 2,3,3-trimethyloctane.

The following diagram illustrates the general principle of branched alkane formation from a larger precursor molecule through these key geological processes.

Caption: Conceptual workflow of branched alkane formation in petroleum.

Analytical Identification and Quantification of 2,3,3-Trimethyloctane

The definitive identification and quantification of a specific, and potentially low-abundance, isomer like 2,3,3-trimethyloctane within a complex matrix such as crude oil requires high-resolution analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for this purpose.

Sample Preparation and Fractionation

Prior to instrumental analysis, a crude oil sample must be fractionated to isolate the saturated hydrocarbon fraction, where 2,3,3-trimethyloctane would be present.

Experimental Protocol: Saturated Hydrocarbon Fractionation

-

Solvent Dilution and Asphaltene Precipitation:

-

A known weight of the crude oil sample is dissolved in a minimal amount of dichloromethane.

-

A large excess of n-pentane (or n-hexane) is added to precipitate the asphaltenes.

-

The mixture is allowed to stand for several hours (or overnight) in the dark.

-

The precipitated asphaltenes are separated by filtration.

-

-

Column Chromatography:

-

The deasphalted oil (maltenes) is concentrated and loaded onto a chromatography column packed with activated silica gel and alumina.

-

The saturated hydrocarbons are eluted with a non-polar solvent such as n-hexane.

-

Aromatic hydrocarbons and polar compounds (resins) are subsequently eluted with solvents of increasing polarity (e.g., dichloromethane, methanol).

-

-

Solvent Removal and Concentration:

-

The solvent from the saturated hydrocarbon fraction is carefully removed using a rotary evaporator or a gentle stream of nitrogen.

-

The final concentrated sample is then ready for GC-MS analysis.

-

Sources

An In-Depth Technical Guide to the Identification of 2,3,3-Trimethyloctane in Geochemical Samples

Preamble: The Challenge of Isomeric Specificity in Geochemical Analysis

In the intricate world of petroleum geochemistry, the identification of specific organic molecules within complex hydrocarbon mixtures serves as a powerful tool for deciphering the history of sedimentary basins.[1] Among these molecular fossils, or biomarkers, branched alkanes provide critical insights into the original organic matter, depositional environments, and thermal maturity of source rocks.[2][3] This guide focuses on a specific, highly branched C11 alkane: 2,3,3-trimethyloctane. While not a classical isoprenoid, its structural complexity presents a unique analytical challenge. The unambiguous identification of such compounds is paramount, as misidentification can lead to erroneous geochemical interpretations.

This document moves beyond a simple recitation of methods. It provides the underlying principles and a self-validating workflow for the confident identification of 2,3,3-trimethyloctane. We will explore the synergy between chromatographic retention and mass spectral fragmentation, which, when used in concert, provides the necessary specificity to distinguish this isomer from a myriad of other C11 alkanes.

Geochemical Significance of Branched Alkanes

Branched alkanes, particularly those with complex substitution patterns, are valuable biomarkers because their structures can often be linked to specific biological precursor molecules from algae, bacteria, or archaea.[4][5] The presence and relative abundance of specific branched alkanes can indicate:

-

Source of Organic Matter: The type of organisms that contributed to the kerogen in a source rock. For instance, certain highly branched isoprenoids are linked to specific diatom species, while other branching patterns may suggest bacterial input.[6]

-

Depositional Environment: The distribution of these compounds can reflect the conditions under which the organic matter was deposited, such as the redox potential of the water column.[4]

-

Thermal Maturity: The stability of these molecules during burial and heating allows them to be used as maturity indicators, helping to define the oil and gas generation window.

While 2,3,3-trimethyloctane is not as extensively studied as biomarkers like pristane and phytane, its identification is part of a broader effort to characterize complex hydrocarbon mixtures fully. The presence of such highly branched structures can influence the physical properties of crude oil and provides another layer of detail for oil-source rock correlation studies.[1][3]

The Analytical Cornerstone: Gas Chromatography-Mass Spectrometry (GC-MS)

The analysis of volatile and semi-volatile compounds in complex geological samples is dominated by Gas Chromatography-Mass Spectrometry (GC-MS).[3][7] This technique is the method of choice due to its ability to physically separate compounds (GC) and then provide a unique chemical fingerprint for each one (MS).

-

Gas Chromatography (GC): The separation of alkanes is typically performed on a non-polar capillary column (e.g., DB-5 or HP-5ms).[8] In this phase, compounds are separated primarily based on their boiling points; however, molecular shape also plays a crucial role.[8] Branched alkanes generally have lower boiling points than their straight-chain counterparts and thus elute earlier. Because numerous isomers can have very similar boiling points, relying on retention time alone is insufficient for positive identification.[9]

-

Mass Spectrometry (MS): As compounds elute from the GC column, they enter the mass spectrometer. For routine biomarker analysis, Electron Ionization (EI) at 70 eV is the standard. This high-energy ionization causes the molecule to fragment in a predictable and repeatable manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), is a unique fingerprint of the molecule's structure.[10]

A Dual-Confirmation Strategy for Identification

Confident identification of 2,3,3-trimethyloctane requires a two-pronged approach that leverages both the chromatographic and spectral data.

Chromatographic Identification: The Power of Retention Indices

To overcome the variability of retention times between different instruments and methods, the Kovats Retention Index (RI) system is employed.[11][12] This system normalizes the retention time of a target compound to the retention times of a series of co-injected n-alkane standards.[9][11] The RI of an n-alkane is defined as 100 times its carbon number (e.g., n-decane, C10, has an RI of 1000).[12][13] The RI of an unknown compound is calculated by interpolation between the two n-alkanes it elutes between.[11] By comparing the experimentally determined RI of a peak with published or library values, one can significantly narrow the list of potential candidates.

Mass Spectral Interpretation: Deconstructing the Fingerprint

The mass spectrum of 2,3,3-trimethyloctane provides the definitive structural confirmation. Its fragmentation pattern is governed by the stability of the resulting carbocations, with cleavage preferentially occurring at branched positions to form more stable tertiary carbocations.[14]

The molecular ion (M⁺) for 2,3,3-trimethyloctane (C11H24) is expected at m/z 156.[15] However, for many branched alkanes, the molecular ion peak can be weak or absent.[16] The key to identification lies in the characteristic fragment ions.

Key Fragmentation Pathways for 2,3,3-Trimethyloctane:

The structure of 2,3,3-trimethyloctane features a quaternary carbon at the C3 position and a tertiary carbon at the C2 position, which are prime locations for fragmentation.

-

Formation of m/z 99: Cleavage of the C3-C4 bond results in the loss of a pentyl radical (•C5H11) and the formation of a stable tertiary carbocation at m/z 99.

-

Formation of m/z 85: Cleavage of the C2-C3 bond can lead to the loss of a C5H11 fragment, but a more favorable cleavage is the loss of the pentyl group attached to C3, followed by rearrangement, which can also contribute to ions in this region. A more direct route is the loss of a C5H11 radical from the main chain.

-

Formation of m/z 71, 57, and 43: These common alkyl fragments correspond to C5H11⁺, C4H9⁺, and C3H7⁺ ions, respectively.[10] The high abundance of the m/z 57 ion is particularly characteristic of structures containing a tertiary butyl group or fragments that can readily rearrange to form it. The peak at m/z 43 is often the base peak in branched alkanes.[15]

Below is a diagram illustrating the primary fragmentation pathways.

Caption: Predicted EI fragmentation pathways for 2,3,3-trimethyloctane.

Data Confirmation: Library Matching

The final step is to compare the experimental mass spectrum and retention index against a trusted, comprehensive database. The NIST/EPA/NIH Mass Spectral Library is the industry standard for this purpose.[17][18] A high match factor from the library search, combined with a close match of the retention index, provides the highest level of confidence in the identification.

| Ion (m/z) | Relative Intensity (%) | Proposed Fragment | Significance |

| 43 | 100 | [C3H7]⁺ | Base Peak, common propyl fragment[15] |

| 57 | ~85 | [C4H9]⁺ | Highly abundant, indicates stable t-butyl like structures[15] |

| 71 | ~60 | [C5H11]⁺ | Common pentyl fragment[15] |

| 85 | ~30 | [C6H13]⁺ | Loss of a pentyl group |

| 99 | ~20 | [C7H15]⁺ | Loss of a butyl group from C3 |

| 156 | <1 | [C11H24]⁺ | Molecular Ion (M⁺), often very low abundance |

| Table 1: Key diagnostic ions for the identification of 2,3,3-trimethyloctane based on NIST library data. Relative intensities are approximate and can vary with instrument tuning. |

Detailed Experimental Protocol

This section outlines a generalized workflow for the extraction and analysis of saturated hydrocarbons from a source rock or crude oil sample.

Sample Preparation

The goal is to isolate the saturated hydrocarbon fraction from the complex sample matrix.[19]

-

Extraction:

-

Asphaltene Removal: Precipitate asphaltenes by adding an excess of n-hexane. Allow to stand, then centrifuge and collect the supernatant containing maltenes.

-

Fractionation:

-

Prepare a chromatography column with activated silica gel.

-

Load the maltene fraction onto the column.

-

Elute the saturated hydrocarbon fraction (F1) with n-hexane.

-

Elute the aromatic hydrocarbon fraction (F2) with a mixture of n-hexane and DCM.

-

Elute the polar/resin fraction (F3) with a mixture of DCM and methanol.

-

-

Concentration: Concentrate the saturated fraction (F1) under a gentle stream of nitrogen to a final volume of approximately 1 mL.[19] Add an internal standard if quantitative analysis is required.

GC-MS Instrumentation and Parameters

The following table provides typical instrument parameters for the analysis of C10-C40 saturated hydrocarbons.

| Parameter | Setting | Rationale |

| Gas Chromatograph | ||

| Column | 30m x 0.25mm ID, 0.25µm film thickness (e.g., HP-5ms, DB-5) | Non-polar phase provides excellent separation for alkanes based on boiling point and shape.[8] |

| Carrier Gas | Helium or Hydrogen | Inert carrier gas for analyte transport. |

| Flow Rate | 1.0 - 1.5 mL/min (constant flow) | Optimal flow for capillary column efficiency. |

| Injector | Split/Splitless | |

| Injector Temperature | 280 - 300 °C | Ensures rapid volatilization of all analytes.[20] |

| Injection Mode | Splitless (1 µL injection) | Maximizes analyte transfer to the column for trace analysis. |

| Oven Program | 40 °C (hold 2 min), then ramp 4 °C/min to 310 °C (hold 20 min) | Gradual temperature ramp allows for separation of a wide range of hydrocarbons. |

| Mass Spectrometer | ||

| Ion Source | Electron Ionization (EI) | |

| Ionization Energy | 70 eV | Standard energy for reproducible fragmentation and library matching.[10] |

| Source Temperature | 230 °C | Standard source temperature. |

| Quadrupole Temp. | 150 °C | Standard quadrupole temperature. |

| Mass Range | m/z 40 - 550 | Covers the mass range of expected biomarkers. |

| Scan Mode | Full Scan | Acquires complete mass spectra for identification. |

| Table 2: Representative GC-MS parameters for biomarker analysis. |

Data Analysis Workflow

The following diagram outlines the logical flow for processing the acquired data to identify the target compound.

Caption: Logical workflow for the identification of 2,3,3-trimethyloctane.

Challenges and Final Considerations

-

Co-elution: The primary challenge in hydrocarbon analysis is the potential for co-elution, where two or more compounds have nearly identical retention times.[9] This is particularly problematic for isomers. The high selectivity of the mass spectrometer is crucial for deconvolving co-eluting peaks, but confident identification still relies on subtle differences in their mass spectra.

-

Matrix Complexity: Geochemical samples are inherently complex. Incomplete removal of other compound classes (aromatics, polars) during sample preparation can lead to matrix interference and a high chromatographic background, complicating peak integration and spectral interpretation.

-

Reference Standards: While library matching is powerful, the ultimate confirmation comes from analyzing an authentic chemical standard of 2,3,3-trimethyloctane under identical GC-MS conditions to verify both the retention index and the mass spectrum.

References

-

Abu-Elgheit, M. A., El-Gayar, M. S., & Hegazi, A. H. (n.d.). Application of Petroleum Markers to Geochemical and Environmental Investigations. Energy Sources, 20(1). Retrieved from [Link]

-

Birgel, D., et al. (2025). Abundance and geochemical significance of C 2 n dialkylalkanes and highly branched C 3 n alkanes in diverse Meso and Neoproterozoic sediments. ResearchGate. Retrieved from [Link]

-

JOGMEC. (n.d.). Geochemical Analysis of Petroleum. Retrieved from [Link]

-

University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

-

Carlson, D. A., & Bernier, U. R. (2000). Elution Patterns From Capillary GC For Methyl-Branched Alkanes. UNL Digital Commons. Retrieved from [Link]

-

Wikipedia. (n.d.). Petroleum geochemistry. Retrieved from [Link]

-

Wiley Analytical Science. (2022). Geochemical GC-MS guides oil shale exploration. Retrieved from [Link]

-

Hawach Scientific. (2024). Common Sample Preparation Techniques for GC-MS Analysis. Retrieved from [Link]

-

Philen, C. (1985). Geochemical exploration for petroleum. Science, 229(4716), 821-827. Retrieved from [Link]

-

NIST. (n.d.). Octane, 2,3,3-trimethyl-. NIST WebBook. Retrieved from [Link]

-

Bendoraitis, J. G., Brown, B. L., & Hepner, L. S. (1962). Isolation and identification of isoprenoids in petroleum. OnePetro. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,3,3-Trimethyloctane. PubChem Compound Database. Retrieved from [Link]

-

NIST. (n.d.). Octane, 2,3,3-trimethyl-. NIST WebBook. Retrieved from [Link]

-

Encyclopaedia Britannica. (n.d.). Isoprenoid. Retrieved from [Link]

-

Birgel, D., et al. (2006). Branched aliphatic alkanes with quaternary substituted carbon atoms in modern and ancient geologic samples. ResearchGate. Retrieved from [Link]

-

St-Gelais, A. (2014). GC Analysis – Part IV. Retention Indices. PhytoChemia. Retrieved from [Link]

- Desrina, R. (2008). ISOPRENOID HYDROCARBONS AS FINGERPRINTS FOR IDENTIFICATION OF SPILL OILS IN INDONESIAN MARINE ENVIRONMENT. Lemigas Scientific Contributions, 31(1), 12-19.

-

Schumacher, D. (1999). Surface Geochemical Exploration for Petroleum. GeoScience World. Retrieved from [Link]

-

Rio de Janeiro City Hall. (n.d.). Branched Chain Alkanes. Retrieved from [Link]

-

Bendoraitis, J. G., Brown, B. L., & Hepner, L. S. (1962). Isoprenoid Hydrocarbons in Petroleum. Isolation of 2,6,10,14-Tetramethylpentadecane by High Temperature Gas-Liquid Chromatography. Analytical Chemistry, 34(1), 49-53. Retrieved from [Link]

-

SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

-

Lizárraga-Mendiola, L., et al. (2021). Source identification of n-alkanes and isoprenoids using diagnostic ratios and carbon isotopic composition on crude oils and surface waters from the Gulf of Mexico. Environmental Pollution, 285, 117469. Retrieved from [Link]

-

NIST. (n.d.). Butane, 2-methoxy-2,3,3-trimethyl-. NIST WebBook. Retrieved from [Link]

-

Agilent. (n.d.). Can you provide brief explanation of the terms Retention Time,Retention Factor (k), Retention Index (I), Separation Factor(α)? Retrieved from [Link]

-

Unknown. (n.d.). GAS-SOLID CHROMATOGRAPHY Retention index. Retrieved from [Link]

-

Bai, Y., et al. (2022). Distribution Characteristics of Long-Chain Branched Alkanes With Quaternary Carbon Atoms in the Carboniferous Shales of the Wuwei Basin, China. Frontiers in Earth Science. Retrieved from [Link]

-

Helmenstine, A. M. (2025). Branched Chain Alkane Definition. ThoughtCo. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,3,6-Trimethyloctane. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,2,3-Trimethyloctane. PubChem Compound Database. Retrieved from [Link]

-

Wiley Science Solutions. (n.d.). NIST / EPA / NIH Mass Spectral Library 2023. Retrieved from [Link]

-

NIST. (n.d.). Mass Spectrometry Data Center. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025). Understanding GC-MS Chromatograms: How to Interpret Retention Time, Fragmentation Patterns & Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ChemConnections. (n.d.). Gas Chromatography. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,3,4-Trimethyloctane. PubChem Compound Database. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C7H16 mass spectrum of 2,2,3-trimethylbutane fragmentation pattern. Retrieved from [Link]

-

Harvey, D. J. (2019). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Mass Spectrometry Reviews. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Ethyl-2,3,4-trimethyloctane. PubChem Compound Database. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 2.5B: Uses of Gas Chromatography. Retrieved from [Link]

-

Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. Retrieved from [Link]

Sources

- 1. Petroleum geochemistry - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. japex.co.jp [japex.co.jp]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Distribution Characteristics of Long-Chain Branched Alkanes With Quaternary Carbon Atoms in the Carboniferous Shales of the Wuwei Basin, China [frontiersin.org]

- 6. onepetro.org [onepetro.org]

- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. digitalcommons.unl.edu [digitalcommons.unl.edu]